molecular formula C15H14BrNO3 B335998 N-(4-bromophenyl)-2,4-dimethoxybenzamide

N-(4-bromophenyl)-2,4-dimethoxybenzamide

Cat. No.: B335998
M. Wt: 336.18 g/mol
InChI Key: KGZLUHMEGLUUFP-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2,4-dimethoxybenzamide is a benzamide derivative synthesized via the reaction of 2,4-dimethoxybenzoyl chloride with 4-bromoaniline in the presence of a base such as triethylamine or DIPEA . The compound features a bromine atom at the para position of the aniline ring and two methoxy groups at the 2- and 4-positions of the benzoyl moiety (Fig. 1).

The compound has been explored in medicinal chemistry as a precursor or intermediate in the synthesis of bioactive molecules, including kinase inhibitors and anticancer agents . Its structural rigidity, driven by the planar benzamide core, makes it a candidate for protein-ligand interaction studies, particularly in targeting FERM domain proteins .

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

N-(4-bromophenyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C15H14BrNO3/c1-19-12-7-8-13(14(9-12)20-2)15(18)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18)

InChI Key

KGZLUHMEGLUUFP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(4-bromophenyl)-2,4-dimethoxybenzamide and its analogs:

Compound Name Substituents Molecular Formula Key Properties/Biological Activity Reference
This compound 4-Bromophenyl; 2,4-dimethoxybenzoyl C₁₅H₁₄BrNO₃ Intermediate in kinase inhibitor synthesis; potential protein-protein interaction modulator .
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide 4-Methoxy-2-nitrophenyl; 4-bromobenzoyl C₁₄H₁₁BrN₂O₄ Higher polarity due to nitro group; used in crystallographic studies for structural comparison .
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl; 3,4,5-trimethoxybenzoyl C₁₆H₁₆BrNO₄ Increased lipophilicity and hydrogen-bonding capacity; explored for antitumor activity .
N-(4-Bromo-2-fluorophenyl)-2,4-dimethoxybenzamide 4-Bromo-2-fluorophenyl; 2,4-dimethoxybenzoyl C₁₅H₁₃BrFNO₃ Fluorine atom enhances electronegativity; potential improved target binding .
N-(1H-Benzimidazol-2-yl)-2,4-dimethoxybenzamide 1H-Benzimidazol-2-yl; 2,4-dimethoxybenzoyl C₁₆H₁₅N₃O₃ Benzimidazole moiety confers heterocyclic rigidity; tested for cytotoxicity .

Key Observations:

Substituent Effects on Polarity and Solubility: The nitro group in 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide increases polarity compared to the methoxy groups in the title compound, affecting solubility in organic solvents .

Biological Activity Correlations :

  • The addition of a trimethoxybenzoyl group (N-(4-bromophenyl)-3,4,5-trimethoxybenzamide) enhances interactions with hydrophobic enzyme pockets, as seen in antitumor studies .
  • Heterocyclic derivatives like N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide exhibit cytotoxicity, likely due to DNA intercalation or topoisomerase inhibition .

Synthetic Utility :

  • The title compound serves as a scaffold for introducing diverse functional groups (e.g., fluorophenyl, benzimidazolyl) via nucleophilic substitution or coupling reactions .

Structural Analysis:

  • Crystal Packing : N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide forms N–H···O hydrogen-bonded chains along the [101] direction, a feature absent in the title compound due to fewer methoxy groups .
  • Thermal Stability : Fluorinated analogs (e.g., N-(4-bromo-2-fluorophenyl)-2,4-dimethoxybenzamide) may exhibit higher thermal stability due to stronger C–F bonds .

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